N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- Triazolo[1,5-a]quinazoline scaffold: A heterocyclic system known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-16(2)17-9-12-19(13-10-17)36(32,33)26-25-28-24(20-7-5-6-8-21(20)31(25)30-29-26)27-18-11-14-22(34-3)23(15-18)35-4/h5-16H,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEHDUPGCRLHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 503.6 g/mol. Its structure features a triazoloquinazoline core with specific substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O4S |
| Molecular Weight | 503.6 g/mol |
| CAS Number | 892275-87-5 |
Antidepressant Potential
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit antidepressant-like effects. For instance, a series of triazoloquinazoline derivatives have shown efficacy in reducing immobility in behavioral despair models in rats, suggesting potential as rapid-acting antidepressants .
Receptor Binding Affinity
Compounds within the quinazoline class often interact with adenosine receptors. Specific structure-activity relationship (SAR) studies reveal that modifications to the triazoloquinazoline core can significantly enhance binding affinity to A1 and A2 adenosine receptors. The presence of specific functional groups has been linked to increased selectivity and potency at these receptors .
The proposed mechanism of action for N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves modulation of neurotransmitter systems through adenosine receptor antagonism. This interaction may lead to alterations in cyclic AMP (cAMP) signaling pathways, which are crucial for mood regulation and neuroprotection.
Study 1: Behavioral Analysis
In a controlled study using Porsolt's forced swim test (FST), derivatives of triazoloquinazolines were administered to rats. Results indicated a significant decrease in immobility time compared to control groups, suggesting an antidepressant effect attributed to the modulation of neurotransmitter systems via adenosine receptor interaction.
Study 2: In Vitro Binding Assays
Binding assays conducted on rat cerebral cortex membranes demonstrated that certain derivatives exhibited high affinity for A1 receptors with IC50 values in the nanomolar range. This highlights the potential for these compounds as selective adenosine antagonists .
Comparaison Avec Des Composés Similaires
Substituent Variations and Molecular Properties
The table below highlights critical structural differences and molecular properties of analogous compounds:
*Estimated based on structural similarity.
Impact of Substituents on Pharmacological Activity
- Chlorine Substitution () : The 7-Cl analog exhibits increased polarity, which may reduce cell permeability but improve target binding in hydrophilic environments .
- Ethoxy vs.
- Sulfonyl Group Modifications :
- 4-Isopropylbenzenesulfonyl (Target Compound) : Balances steric bulk and hydrophobicity, ideal for kinase inhibition.
- 2,5-Dimethylphenylsulfonyl () : Steric hindrance may reduce off-target interactions but limit binding pocket accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
